(S)-Tetrahydrofuran-3-amine dihydrochloride
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Overview
Description
(S)-Tetrahydrofuran-3-amine dihydrochloride is a chiral amine compound that is often used in organic synthesis and pharmaceutical research. It is a derivative of tetrahydrofuran, a five-membered ring ether, and contains an amine group at the third position. The compound is typically found as a dihydrochloride salt, which enhances its stability and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tetrahydrofuran-3-amine dihydrochloride generally involves the following steps:
Starting Material: The synthesis often begins with (S)-Tetrahydrofuran-3-ol.
Amination: The hydroxyl group is converted to an amine group through various amination reactions. One common method involves the use of reagents like ammonia or amines in the presence of catalysts.
Salt Formation: The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These can include continuous flow reactions and the use of automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-Tetrahydrofuran-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are often employed.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
(S)-Tetrahydrofuran-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological conditions.
Industry: The compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (S)-Tetrahydrofuran-3-amine dihydrochloride involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The compound can also participate in redox reactions, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran: A parent compound without the amine group.
Piperazine: A six-membered ring compound with two nitrogen atoms.
Morpholine: A six-membered ring compound with one oxygen and one nitrogen atom.
Uniqueness
(S)-Tetrahydrofuran-3-amine dihydrochloride is unique due to its chiral nature and the presence of both an ether and an amine group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.
Properties
Molecular Formula |
C4H11Cl2NO |
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Molecular Weight |
160.04 g/mol |
IUPAC Name |
(3S)-oxolan-3-amine;dihydrochloride |
InChI |
InChI=1S/C4H9NO.2ClH/c5-4-1-2-6-3-4;;/h4H,1-3,5H2;2*1H/t4-;;/m0../s1 |
InChI Key |
YUYROKYXRYTFRT-FHNDMYTFSA-N |
Isomeric SMILES |
C1COC[C@H]1N.Cl.Cl |
Canonical SMILES |
C1COCC1N.Cl.Cl |
Origin of Product |
United States |
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